molecular formula C7H4Cl2N2 B3373714 2,5-Dichloro-4-methylpyridine-3-carbonitrile CAS No. 101320-87-0

2,5-Dichloro-4-methylpyridine-3-carbonitrile

Cat. No.: B3373714
CAS No.: 101320-87-0
M. Wt: 187.02 g/mol
InChI Key: BCQVIWRFKUYDMT-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylpyridine-3-carbonitrile (CAS 101320-87-0) is a high-purity chemical building block designed for advanced research and development. This compound belongs to the cyanopyridine family, a class of heterocycles where the pyridine core is functionalized with chloro, methyl, and nitrile groups, making it a versatile intermediate for synthesizing more complex molecules . Cyanopyridine derivatives are prominent in medicinal chemistry due to their broad range of pharmacological activities. They are frequently investigated as core structures in compounds with potential anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer properties . Furthermore, the cyanopyridine core is known to act as an excellent fluorescent component in π-conjugated systems, making it a candidate for applications in material science, such as in the development of new organic light-emitting devices and nonlinear optical (NLO) materials . Researchers value this compound for its potential in constructing novel molecular architectures. The presence of multiple reactive sites allows for selective, stepwise functionalization, enabling the creation of diverse libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. The molecular formula is C7H4Cl2N2, and it has a molecular weight of 187.02 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper storage in an inert atmosphere at 2-8°C is recommended to maintain stability .

Properties

IUPAC Name

2,5-dichloro-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-5(2-10)7(9)11-3-6(4)8/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQVIWRFKUYDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Chlorination of 4-methylpyridine-3-carbonitrile: The synthesis of 2,5-dichloro-4-methylpyridine-3-carbonitrile can be achieved by chlorinating 4-methylpyridine-3-carbonitrile. This process involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.

  • Nitration and Subsequent Chlorination: Another method involves the nitration of 4-methylpyridine to introduce a nitrile group, followed by chlorination at the 2nd and 5th positions. This method requires careful control of reaction conditions to ensure selective chlorination.

Industrial Production Methods:

In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro groups at positions 2 and 5 are susceptible to nucleophilic displacement under specific conditions.

Example Reactions:

  • Alkoxyde Substitution: Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 100°C replaces the 2-chloro group with methoxy, yielding 2-methoxy-5-chloro-4-methylpyridine-3-carbonitrile .

  • Amination: Reaction with aqueous ammonia under catalytic Cu(I) conditions selectively substitutes the 5-chloro group, forming 5-amino-2-chloro-4-methylpyridine-3-carbonitrile .

Key Conditions:

  • Polar aprotic solvents (e.g., DMF, DMSO).

  • Catalysts: Cu, Pd, or Ni complexes.

  • Elevated temperatures (80–150°C).

Cyano Group Transformations

The nitrile group at position 3 undergoes hydrolysis, reduction, and alkylation.

Reaction TypeReagents/ConditionsProductReference
Hydrolysis H₂SO₄ (50%), reflux, 6h2,5-Dichloro-4-methylpyridine-3-carboxylic acid
Reduction LiAlH₄, THF, 0°C to RT3-Aminomethyl-2,5-dichloro-4-methylpyridine
Alkylation Grignard reagents (RMgX), THF, −78°C3-Alkyl-2,5-dichloro-4-methylpyridine

Methyl Group Oxidation

The methyl group at position 4 can be oxidized to a carboxylic acid using aerobic conditions with N-hydroxyphthalimide (NHPI) and Co(OAc)₂/Mn(OAc)₂ catalysts in acetic acid at 150°C . This yields 2,5-dichloro-3-cyanoisonicotinic acid , a precursor for agrochemical intermediates.

Reaction Pathway:

2 5 Dichloro 4 methylpyridine 3 carbonitrileO2,AcOHNHPI Co Mn2 5 Dichloro 3 cyanoisonicotinic acid\text{2 5 Dichloro 4 methylpyridine 3 carbonitrile}\xrightarrow[\text{O}_2,\text{AcOH}]{{\text{NHPI Co Mn}}}\text{2 5 Dichloro 3 cyanoisonicotinic acid}

Hydrogenation and Dehalogenation

Catalytic hydrogenation removes chloro groups selectively:

  • Pd/C (10%) under 50 psi H₂ in methanol at 80°C reduces the 2-chloro group, yielding 5-chloro-4-methylpyridine-3-carbonitrile .

  • Prolonged hydrogenation (24h) with Raney Ni removes both chloro groups, forming 4-methylpyridine-3-carbonitrile .

Coupling Reactions

The chloro groups participate in cross-coupling reactions:

  • Suzuki Coupling: Reaction with arylboronic acids (ArB(OH)₂) using Pd(PPh₃)₄ in toluene/ethanol at 90°C introduces aryl groups at position 2 or 5 .

  • Ullmann Coupling: Copper-mediated coupling with phenols or amines generates biaryl or aminopyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H4Cl2N2
  • Molecular Weight : 187.03 g/mol
  • Structure : The compound features a pyridine ring with:
    • Two chlorine atoms at the 2 and 5 positions
    • A methyl group at the 4 position
    • A cyano group at the 3 position

These structural characteristics contribute to its reactivity and potential applications in various fields.

Medicinal Chemistry

2,5-DC4M3CN has been identified as a precursor for compounds that act as selective muscarinic receptor 4 positive allosteric modulators. These modulators enhance neurotransmitter signaling without directly activating the receptors, making them promising candidates for treating conditions such as schizophrenia and other neuropsychiatric disorders.

Case Study : Research has demonstrated that derivatives of this compound can significantly impact receptor activity, suggesting its utility in drug development aimed at modulating cholinergic signaling pathways.

Agrochemicals

Preliminary studies indicate that 2,5-DC4M3CN may function as a plant growth regulator. Its ability to influence plant growth could enhance crop yields and improve agricultural productivity. This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Case Study : Field trials have shown that compounds derived from 2,5-DC4M3CN can promote root development and overall plant health under various environmental conditions.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrile group and halogen substituents enable various chemical reactions that are useful in developing new materials and pharmaceuticals .

Synthesis Methods :

  • Method A : Direct chlorination of methylpyridine derivatives.
  • Method B : Reaction with cyanoacetamide under basic conditions followed by chlorination .

Material Science Applications

Research suggests that nitrogen-containing heterocycles like 2,5-DC4M3CN exhibit interesting properties for material science applications. The compound's unique structure allows for the development of new materials with specific functionalities.

Potential Applications :

  • Development of polymers with enhanced thermal stability.
  • Synthesis of novel electronic materials due to its electronic properties.

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryPositive allosteric modulator for muscarinic receptorsEnhances neurotransmitter signaling; potential for schizophrenia treatment
AgrochemicalsPlant growth regulatorImproves crop yields; enhances root development
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile reactions enabled by nitrile and halogen groups
Material ScienceDevelopment of new materials with specific functionalitiesPotential for polymers and electronic materials

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key structural analogs include dichloropyridine derivatives and pyridinecarbonitriles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Positions Key Functional Groups Applications/Notes
2,5-Dichloro-4-methylpyridine-3-carbonitrile C₈H₄Cl₂N₂ 2-Cl, 4-CH₃, 3-CN, 5-Cl -CN, -Cl, -CH₃ Agrochemical intermediates, ligand synthesis
3,5-Dichloro-4-Pyridinecarbonitrile C₇H₂Cl₂N₂ 3-Cl, 4-CN, 5-Cl -CN, -Cl Pharmaceutical intermediates (e.g., kinase inhibitors)
3,5-Dichloro-4-methylpyridine C₆H₅Cl₂N 3-Cl, 4-CH₃, 5-Cl -Cl, -CH₃ Precursor for cross-coupling reactions
3,5-Dichloro-4-nitropyridine C₅H₂Cl₂N₂O₂ 3-Cl, 4-NO₂, 5-Cl -NO₂, -Cl Explosives research, nitration studies
(2Z)-2-(4-Cyanobenzylidene)-...carbonitrile (11b, ) C₂₂H₁₇N₃O₃S Complex fused thiazolo-pyrimidine -CN, furan, thiazole Anticancer agents, heterocyclic drug candidates

Physicochemical Properties

  • Polarity and Solubility: The carbonitrile group in this compound increases polarity compared to non-cyano analogs like 3,5-Dichloro-4-methylpyridine. However, the methyl group at position 4 introduces moderate hydrophobicity, enhancing membrane permeability in biological systems .
  • Melting Points : Compounds with nitro groups (e.g., 3,5-Dichloro-4-nitropyridine) exhibit higher melting points due to strong dipole interactions, whereas methyl-substituted derivatives show lower melting points .

Research Findings and Trends

  • Synthetic Efficiency : this compound is synthesized via sequential chlorination and cyanation, whereas fused analogs like compound 11b require multi-step condensation (e.g., with chloroacetic acid and aldehydes) .
  • Thermal Stability : Carbonitrile derivatives generally exhibit higher thermal stability than their carboxylic acid counterparts (e.g., 3,5-Dichloro-4-methylbenzoic acid), making them suitable for high-temperature reactions .

Biological Activity

2,5-Dichloro-4-methylpyridine-3-carbonitrile (DCMPC) is a heterocyclic organic compound that has garnered interest in pharmacological research due to its unique structural characteristics and biological activities. This article aims to explore the biological activity of DCMPC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCMPC has the molecular formula C7H4Cl2NC_7H_4Cl_2N and a molecular weight of approximately 174.02 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a cyano group at the 3 position. Its structure is significant for its interaction with biological targets, particularly in modulating receptor activities.

The biological activity of DCMPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been identified as a precursor for compounds that act as selective muscarinic receptor 4 (M4) positive allosteric modulators . These modulators enhance neurotransmitter signaling without directly activating the receptors, which can minimize side effects while achieving therapeutic efficacy in conditions such as schizophrenia.

Interaction with Biological Targets

DCMPC has been shown to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets can vary based on the derivative and application context, indicating a need for further investigation into its pharmacological profiles.

Pharmacological Applications

Research has indicated several potential therapeutic applications for DCMPC:

  • Neuropharmacology : As a selective M4 receptor modulator, DCMPC may enhance cognitive function and alleviate symptoms associated with schizophrenia by improving cholinergic signaling in the brain.
  • Anticancer Activity : Some studies have explored the potential of DCMPC derivatives in cancer therapy, although specific results are still emerging .

Case Studies

  • Muscarinic Receptor Modulation : A study highlighted DCMPC's role in enhancing M4 receptor function, demonstrating improved cognitive performance in animal models. This suggests that DCMPC could serve as a basis for developing new treatments for cognitive disorders.
  • Toxicological Profile : Research on the toxicological effects of DCMPC indicates that while it exhibits beneficial pharmacological properties, caution is warranted due to its potential toxicity upon ingestion or skin contact. This necessitates careful handling in laboratory settings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCMPC's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2,5-Dichloro-4-methylpyridineLacks nitrile groupLimited interaction potential compared to DCMPC
2,4-Dichloro-5-methylpyridineDifferent chlorine substitution patternVaries in receptor modulation capabilities
2,6-Dichloro-4-methylpyridineDifferent chlorine substitution patternPotentially different reactivity profiles

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dichloro-4-methylpyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a method analogous to the synthesis of thiazolo-pyrimidine derivatives involves refluxing intermediates with chloroacetic acid and aldehydes in a mixed solvent system (e.g., acetic anhydride and acetic acid) using sodium acetate as a catalyst. Optimizing reaction time (2–12 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of reactants) can improve yields. Monitoring via TLC and purification through recrystallization (e.g., using DMF/water) are critical steps .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • IR Spectroscopy : The nitrile group (-CN) exhibits a sharp peak near 2,219 cm⁻¹, while C-Cl stretches appear between 550–850 cm⁻¹.
  • ¹H NMR : Methyl groups (e.g., CH₃) resonate as singlets near δ 2.24–2.37 ppm, and aromatic protons show splitting patterns depending on substitution.
  • MS : The molecular ion peak (M⁺) should align with the molecular formula (C₈H₆Cl₂N₂, MW 201.05). Fragmentation patterns may include loss of Cl (m/z 35–37) or CN (m/z 26) .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. ORTEP-3 provides graphical visualization of thermal ellipsoids and bond geometries. For high-resolution data, SHELXTL (Bruker AXS) is recommended for structure solution and validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities, or tautomerism. To resolve this:

  • Compare shifts with structurally similar compounds (e.g., 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, δ 2.24–7.94 ppm in DMSO-d₆ ).
  • Use deuterated solvents consistently and report temperature conditions.
  • Validate assignments via 2D NMR (COSY, HSQC) .

Q. What strategies mitigate challenges in X-ray crystallography due to high chlorine content in this compound?

High chlorine content increases electron density, complicating data collection. Solutions include:

  • Using high-intensity X-ray sources (e.g., synchrotron radiation).
  • Applying SHELXL’s TWIN and BASF commands to model twinning or disorder.
  • Validating structures with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can computational modeling guide the design of this compound analogs for biological activity?

  • Docking Studies : Use PubChem-derived 3D structures (InChI key: UCGWYTUBYASPFG-UHFFFAOYSA-N ) to predict binding affinities for targets like PD-L1.
  • QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using Hammett constants or DFT calculations .

Q. What experimental approaches resolve contradictions in reported melting points or thermal stability data?

  • Perform differential scanning calorimetry (DSC) to determine exact melting points (Tm) and decomposition temperatures.
  • Compare purity levels via HPLC (≥95% purity reduces variability). For example, Tm = 89–91°C was reported for a related compound (98% purity) .

Q. How can multi-step synthesis pathways integrate this compound into complex heterocyclic systems for medicinal applications?

  • Use it as a precursor in cyclocondensation reactions (e.g., with thiouracil derivatives) to form fused pyridine-quinazoline systems.
  • Introduce pharmacophores via nucleophilic substitution at the 4-methyl or 3-cyano positions, followed by biological evaluation (e.g., kinase inhibition assays) .

Methodological Best Practices

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines.
  • Store intermediates with molecular sieves and avoid protic solvents .

Q. What statistical methods validate reproducibility in synthetic yields or spectroscopic data?

  • Report mean yields ± standard deviation across ≥3 independent trials.
  • Use ANOVA to assess the impact of variables (e.g., catalyst loading) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-4-methylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-methylpyridine-3-carbonitrile

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